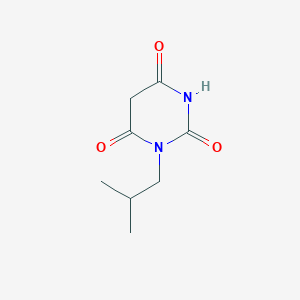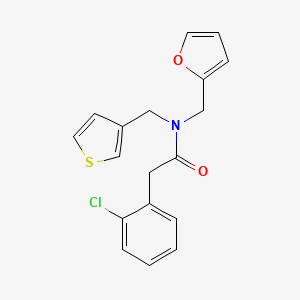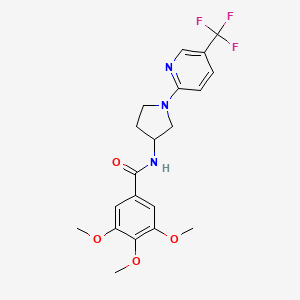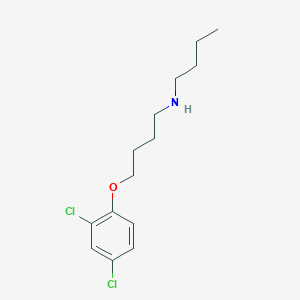
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione, also known as Levetiracetam, is a widely used antiepileptic drug that is used to treat seizures in patients suffering from epilepsy. It is a pyrrolidine derivative that was first discovered in 1980 and was approved by the FDA in 1999. Levetiracetam is known to be a highly effective drug with fewer side effects compared to other antiepileptic drugs.
Applications De Recherche Scientifique
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has been extensively studied for its antiepileptic properties. It has been found to be effective in treating partial seizures, myoclonic seizures, and generalized tonic-clonic seizures. In addition to its antiepileptic effects, 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has also been studied for its potential therapeutic effects in treating other neurological disorders such as Alzheimer's disease, Parkinson's disease, and migraine headaches.
Mécanisme D'action
The exact mechanism of action of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem is not fully understood. However, it is known to bind to a specific protein called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters in the brain. By binding to SV2A, 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem is thought to reduce the release of neurotransmitters, thereby reducing the likelihood of seizures.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has been found to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA, a neurotransmitter that is involved in inhibiting the activity of neurons. It has also been found to decrease the levels of glutamate, a neurotransmitter that is involved in stimulating the activity of neurons. These effects are thought to contribute to the antiepileptic properties of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has a number of advantages for use in lab experiments. It is a highly effective drug with fewer side effects compared to other antiepileptic drugs. It is also relatively easy to administer and has a well-established safety profile. However, there are some limitations to its use in lab experiments. For example, it has been found to have some effects on cognitive function, which may make it difficult to use in studies that involve cognitive tasks.
Orientations Futures
There are a number of future directions for research on 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem. One area of interest is the potential therapeutic effects of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem in treating other neurological disorders such as Alzheimer's disease, Parkinson's disease, and migraine headaches. Another area of interest is the development of new formulations of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem that may be more effective or have fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem, which may lead to the development of new drugs with similar or improved properties.
Méthodes De Synthèse
The synthesis of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem involves the reaction between ethyl acetoacetate and 4,4-dimethyl-2-oxazoline in the presence of sodium hydride. The reaction leads to the formation of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione, which is then purified using standard techniques.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)4-10-7(12)3-6(11)9-8(10)13/h5H,3-4H2,1-2H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBMOOZKVMLXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride](/img/structure/B2616723.png)
![5-(4-fluorobenzyl)-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616725.png)

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)
![2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B2616732.png)
![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)

![3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616741.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)
![1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2616744.png)

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2616746.png)